molecular formula C11H13BrO3 B1273272 3-Bromo-4,5-diethoxybenzaldehyde CAS No. 90109-64-1

3-Bromo-4,5-diethoxybenzaldehyde

Cat. No.: B1273272
CAS No.: 90109-64-1
M. Wt: 273.12 g/mol
InChI Key: YPBFTPYBXACRPN-UHFFFAOYSA-N
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Description

3-Bromo-4,5-diethoxybenzaldehyde (CAS: 90109-64-1; MFCD01169249) is a brominated aromatic aldehyde featuring ethoxy substituents at positions 4 and 5 and a bromine atom at position 3 of the benzene ring. Its molecular formula is C₁₁H₁₃BrO₃, with a molecular weight of 273.13 g/mol . This compound is primarily utilized in organic synthesis as a key intermediate for constructing complex heterocyclic frameworks. For example, it serves as a precursor in the synthesis of chalcone derivatives, chromen-4-one analogs, and pyrano-quinoline carbonitriles, which exhibit cytotoxic, anticancer, and antiviral activities . Notably, this compound has been employed in multi-component reactions under basic conditions (e.g., DABCO) to yield biologically active pyrano-quinoline derivatives in moderate yields (~60%) .

Properties

IUPAC Name

3-bromo-4,5-diethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO3/c1-3-14-10-6-8(7-13)5-9(12)11(10)15-4-2/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPBFTPYBXACRPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)Br)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00383143
Record name 3-bromo-4,5-diethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90109-64-1
Record name 3-bromo-4,5-diethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4,5-diethoxybenzaldehyde typically involves the bromination of 4,5-diethoxybenzaldehyde. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction parameters such as temperature, concentration, and reaction time to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4,5-diethoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Bromo-4,5-diethoxybenzaldehyde has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Group Comparison with Analogous Compounds

The structural uniqueness of 3-bromo-4,5-diethoxybenzaldehyde lies in its substitution pattern and functional groups. Below is a comparison with closely related brominated benzaldehyde derivatives:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound Br (3), OCH₂CH₃ (4,5), CHO (1) C₁₁H₁₃BrO₃ 273.13 Aldehyde, Ethoxy, Bromine
4-Bromo-3,5-dimethoxybenzaldehyde Br (4), OCH₃ (3,5), CHO (1) C₉H₉BrO₃ 245.08 Aldehyde, Methoxy, Bromine
3-Bromo-4,5-dihydroxybenzaldehyde Br (3), OH (4,5), CHO (1) C₇H₅BrO₃ 231.01 Aldehyde, Hydroxyl, Bromine
2-Bromo-4,5-diethoxybenzaldehyde Br (2), OCH₂CH₃ (4,5), CHO (1) C₁₁H₁₃BrO₃ 273.13 Aldehyde, Ethoxy, Bromine

Key Observations :

  • Substituent Position : The position of bromine and alkoxy groups significantly impacts electronic properties. For instance, 2-bromo-4,5-diethoxybenzaldehyde (CAS: 91335-51-2) has bromine at position 2, altering its reactivity in electrophilic substitution compared to the 3-bromo isomer .
  • Functional Groups : Ethoxy groups enhance lipophilicity (log P ~3.5) compared to methoxy (log P ~2.8) or hydroxyl groups (log P ~1.2), influencing solubility and membrane permeability .

Physicochemical Properties

A comparative analysis of physicochemical properties reveals critical differences:

Property This compound 3-Bromo-4,5-dimethoxybenzaldehyde 3-Bromo-4,5-dihydroxybenzaldehyde
Molecular Weight 273.13 245.08 231.01
log P (Lipophilicity) ~3.5 (estimated) ~2.8 (estimated) ~1.2 (estimated)
Hydrogen Bond Donors 0 0 2
Hydrogen Bond Acceptors 3 3 3
Topological Polar Surface Area (TPSA) ~40 Ų ~40 Ų ~90 Ų
  • Lipophilicity : The ethoxy groups in this compound contribute to higher log P values, favoring passive diffusion across biological membranes compared to hydrophilic dihydroxy analogs .
  • Polarity : 3-Bromo-4,5-dihydroxybenzaldehyde (TPSA ~90 Ų) exhibits greater polarity due to hydroxyl groups, enhancing hydrogen-bonding interactions but reducing blood-brain barrier penetration .

Biological Activity

Overview

3-Bromo-4,5-diethoxybenzaldehyde is an organic compound with the molecular formula C11H13BrO3C_{11}H_{13}BrO_3. This compound is a derivative of benzaldehyde, characterized by the presence of bromine and two ethoxy groups on the benzene ring. Its unique structural features contribute to its diverse biological activities, making it a subject of interest in various fields including medicinal chemistry and biochemistry.

This compound exhibits several mechanisms of action that underlie its biological effects:

  • Antioxidant Activity : The compound has been shown to enhance the production of reduced glutathione in human keratinocytes through the Nrf2-mediated pathway. This activation is facilitated by extracellular signal-regulated kinase (ERK) and protein kinase B (Akt) signaling pathways, which are crucial for cellular defense against oxidative stress .
  • Enzyme Interaction : Research indicates that this compound interacts with various enzymes, particularly those involved in redox reactions. It enhances the activity of glutathione-related enzymes, which play a vital role in cellular detoxification processes .
  • Free Radical Scavenging : The compound participates in free radical reactions, contributing to its potential protective effects against oxidative damage .

Antioxidant Properties

This compound has demonstrated significant antioxidant properties. Its ability to modulate the Nrf2 pathway suggests a protective role against oxidative stress-related conditions. This has implications for potential therapeutic applications in diseases characterized by oxidative damage, such as neurodegenerative disorders.

Antimicrobial Activity

Preliminary studies have indicated that this compound may possess antimicrobial properties. Research exploring its efficacy against various microbial strains is ongoing, with promising results suggesting its potential use as an antimicrobial agent .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes, including acetylcholinesterase and carbonic anhydrase. These interactions suggest potential applications in treating conditions such as Alzheimer's disease and other neurological disorders where enzyme inhibition is beneficial .

Research Findings and Case Studies

A summary of key research findings related to this compound is presented below:

Study FocusFindingsReference
Antioxidant ActivityEnhanced glutathione levels via Nrf2 activation in human keratinocytes
Enzyme InteractionInteraction with glutathione-related enzymes; potential for enzyme inhibition
Antimicrobial EfficacyPreliminary evidence of antimicrobial properties against various strains
Neurological ApplicationsPotential as an acetylcholinesterase inhibitor; implications for Alzheimer's treatment

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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